
1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to a class of drugs known as Bruton’s tyrosine kinase (BTK) inhibitors, which are used to treat various types of cancers and autoimmune diseases.
科学研究应用
1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
作用机制
1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide works by inhibiting the activity of BTK, a protein that plays a crucial role in B-cell signaling. BTK is involved in the activation of various signaling pathways that are essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound prevents the activation of these pathways, leading to the death of cancerous B-cells and the suppression of the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancerous B-cells, leading to the regression of tumors. This compound has also been shown to suppress the immune system in autoimmune diseases, leading to a reduction in inflammation and tissue damage. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. This compound is also well-tolerated in animal models, allowing for long-term studies. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in treating diseases that require the inhibition of large protein complexes. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide. One potential direction is the development of this compound as a combination therapy with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term effects of this compound on the immune system and to identify any potential off-target effects.
合成方法
The synthesis of 1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide involves a multi-step process that includes several chemical reactions. The first step involves the preparation of 1-(2-fluorophenyl)ethanone, which is then reacted with thiosemicarbazide to form 1-(2-fluorophenyl)-N-thiosemicarbazide. This compound is then reacted with methanesulfonyl chloride to form this compound. The final product is then purified using column chromatography to obtain a pure compound.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-(thian-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S2/c13-12-6-2-1-4-10(12)9-18(15,16)14-11-5-3-7-17-8-11/h1-2,4,6,11,14H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNUCMWWEWVEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
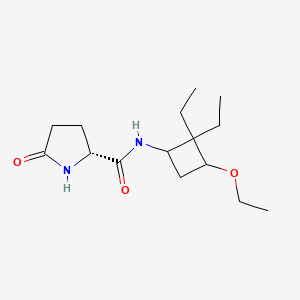

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
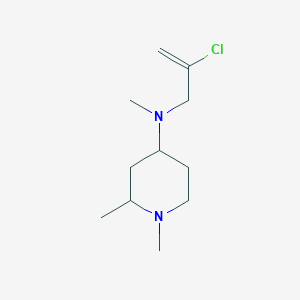

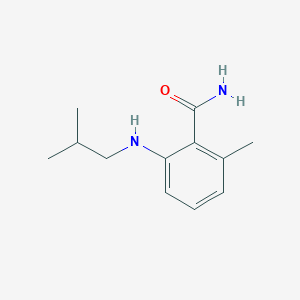
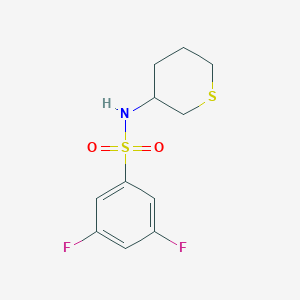

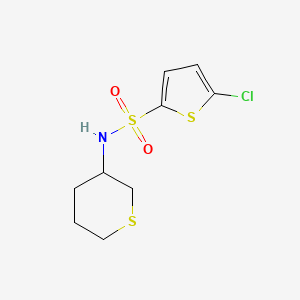
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
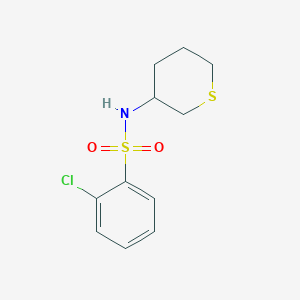

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
